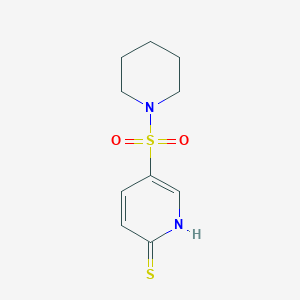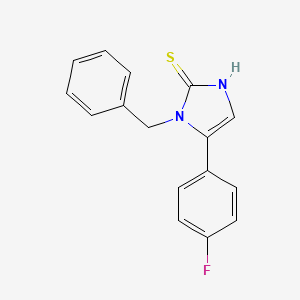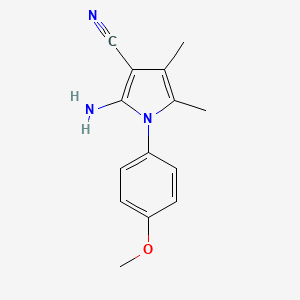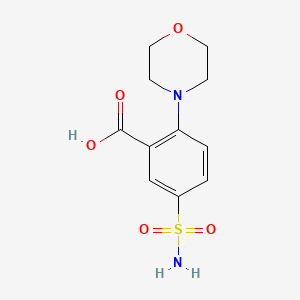![molecular formula C11H17NO5 B1276407 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid CAS No. 883550-05-8](/img/structure/B1276407.png)
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a derivative within the class of 1-oxa-4-azaspiro[4.5]decanes, which are compounds featuring a spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system. This class of compounds has been the subject of research due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related 1-oxa-4-azaspiro[4.5]decanes involves starting materials such as 4-aminophenol and α-glycolic acid or lactic acid. The key step in the synthesis is a metal-catalyzed oxidative cyclization to form the spirocyclic core. For instance, the synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones was achieved through such a process, with the reaction conditions being carefully investigated and optimized .
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using X-ray crystallography. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, a related compound, was determined to be monoclinic with specific unit cell constants. The cyclohexyl ring in this structure adopts a chair conformation, indicating that similar compounds, including 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, may also exhibit a chair conformation for the cyclohexyl ring, which is a common feature for stability in such systems .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups attached to the spirocyclic core. For example, the presence of a dichloroacetyl group in 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane suggests that it was synthesized through a reaction with dichloroacetic acid . This implies that the 4-oxobutanoic acid moiety in 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid could similarly be introduced through a reaction with a suitable carboxylic acid derivative.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid are not detailed in the provided papers, related compounds have been characterized. For instance, the crystallographic analysis provides insights into the density and molecular weight, as seen with 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, which has a density of 1.397 g/cm³ and a molecular weight of 252.13 . These properties are crucial for understanding the compound's behavior in different environments and can be used to predict the properties of similar compounds.
Relevant Case Studies
The compounds within this class have been evaluated for their biological activities. For example, a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibited moderate to potent anticancer activity against various human cancer cell lines, with some compounds showing significant potency, suggesting the potential for further development as anticancer agents . Another study synthesized spirodecane derivatives as potential dopamine agonists, although they did not display central nervous system activity; one analogue showed potent peripheral dopamine agonist activity . These case studies highlight the diverse pharmacological potential of the 1-oxa-4-azaspiro[4.5]decanes and related compounds.
Applications De Recherche Scientifique
1. Environmental Applications
The compound has been utilized in environmental applications, specifically for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines. Research by Akceylan, Bahadir, and Yılmaz (2009) demonstrates its efficacy as a sorbent for azo dyes, achieving removal percentages of 95-99% under certain conditions, highlighting its potential in water purification processes (Akceylan et al., 2009).
2. Crystallography and Structural Analysis
Wen (2002) conducted a study on the crystal structure of a related compound, offering insights into its molecular geometry and potential applications in materials science (Wen, 2002).
3. Mass Spectrometry Studies
In the field of analytical chemistry, Solomons (1982) examined the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, providing valuable information for chemical analysis and identification (Solomons, 1982).
4. Agricultural Chemistry
A study by Sharifkanov et al. (2001) revealed the growth-regulating activity of a derivative of this compound, showing its potential use in agricultural chemistry (Sharifkanov et al., 2001).
5. Antiviral Research
Research into antiviral compounds has also incorporated this chemical structure. Apaydın et al. (2020) explored its use in synthesizing spirothiazolidinone derivatives with antiviral activity, particularly against influenza and human coronavirus (Apaydın et al., 2020).
6. Antitumor Activity
A significant application in medicinal chemistry is its role in antitumor agents. Yang et al. (2019) synthesized novel derivatives showing moderate to potent activity against various cancer cell lines, indicating its therapeutic potential in oncology (Yang et al., 2019).
7. Synthesis of Dopamine Agonists
In neuroscience research, Brubaker and Colley (1986) synthesized derivatives acting as dopamine agonists, contributing to the understanding and treatment of neurological disorders (Brubaker & Colley, 1986).
8. Antitubercular Drug Research
The compound's derivatives have been investigated for antitubercular properties. Richter et al. (2022) conducted a study on a benzothiazinone derivative, a promising antitubercular drug candidate, providing insights into its structural behavior and potential therapeutic use (Richter et al., 2022).
9. Antimicrobial Applications
Murugesan et al. (2008) synthesized compounds for antimicrobial activities, demonstrating significant potency against Mycobacterium tuberculosis, which is crucial in combating drug-resistant strains (Murugesan et al., 2008).
10. Industrial Chemistry
Kurniawan et al. (2017) explored the synthesis of novel compounds from oleic acid, including derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, for potential use as biolubricants, showcasing its versatility in industrial applications (Kurniawan et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUSCGIWKLIIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424262 |
Source


|
| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid | |
CAS RN |
883550-05-8 |
Source


|
| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

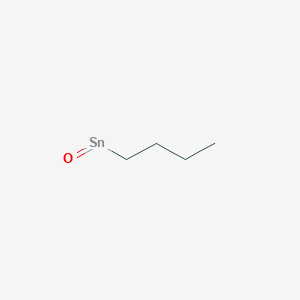
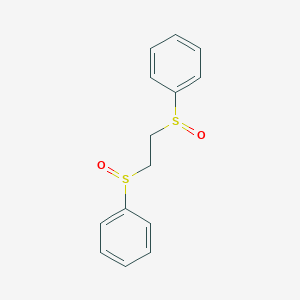
![4-[4-[[4-(4-Aminooxysulfonylanilino)phenyl]-[4-(4-aminooxysulfonylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B1276346.png)

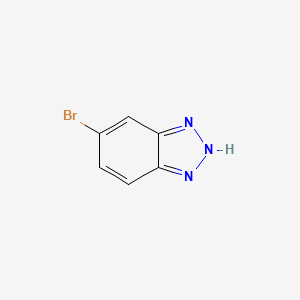
![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)
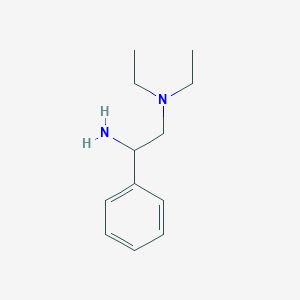
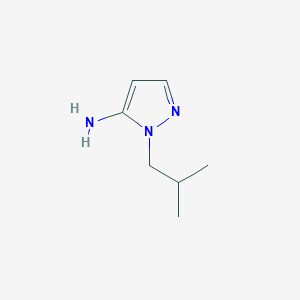
![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)
![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)
